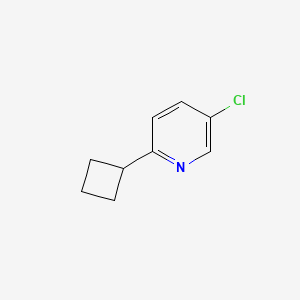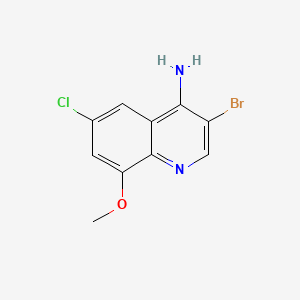
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Descripción general
Descripción
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (FMBD) is a boron-containing heterocyclic compound which has been extensively studied in recent years due to its potential applications in various fields. Its unique structure, which consists of a phenyl ring and two boron atoms, makes it a promising molecule for a variety of applications. FMBD has been studied for its potential use in the synthesis of new compounds, as a catalyst in organic synthesis and as a bioactive agent.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been studied for its potential applications in various fields of science. For example, it has been used as a catalyst in organic synthesis, as a bioactive agent, and as a potential drug target. It has also been studied for its ability to act as an antioxidant and for its potential applications in the synthesis of new compounds. Additionally, 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been studied for its potential use in the development of new materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is not yet fully understood. However, it is believed that the two boron atoms in the molecule interact with other molecules to form a complex, which can then act as a catalyst for various reactions. Additionally, 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been shown to interact with proteins, which may be involved in its bioactivity.
Efectos Bioquímicos Y Fisiológicos
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells, as well as to reduce inflammation and oxidative stress. Additionally, 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been shown to have antiviral and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several advantages for use in laboratory experiments. For example, it is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. Additionally, 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is soluble in water, which makes it suitable for use in aqueous solutions. However, 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is not very soluble in organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione are still being explored, and there are several possible future directions for research. For example, further research could be done to better understand the mechanism of action of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione and to identify new applications for the molecule. Additionally, 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione could be studied for its potential use in the development of new materials, such as polymers and nanomaterials. Finally, further research could be done to explore the potential therapeutic applications of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, such as its potential use as an anti-cancer or anti-inflammatory agent.
Métodos De Síntesis
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can be synthesized in a three-step reaction from 4-fluorophenol and 1,3-dithiane. The first step involves the condensation of 4-fluorophenol and 1,3-dithiane to form 4-fluoro-1,3-dithiane-2-thiol, which is then oxidized to form the corresponding sulfoxide. The final step is the reduction of the sulfoxide to form 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. The reaction can be carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BFNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWBUFHGNOFGKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678939 | |
| Record name | 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
CAS RN |
1257641-06-7 | |
| Record name | 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257641-06-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



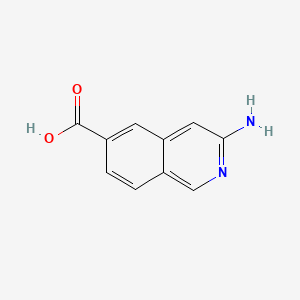
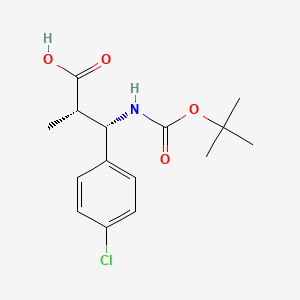


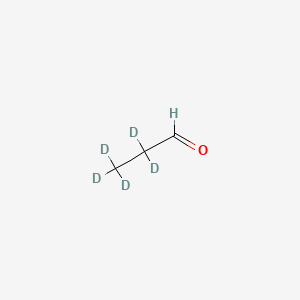




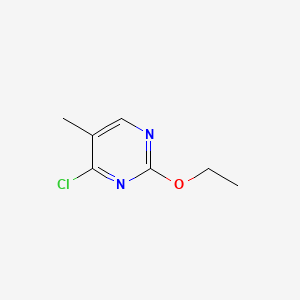
![6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B596267.png)
![Methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B596271.png)
